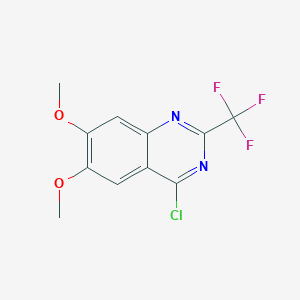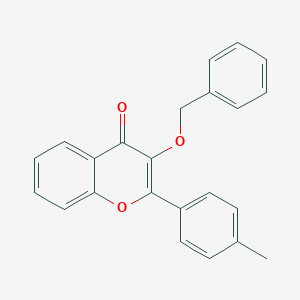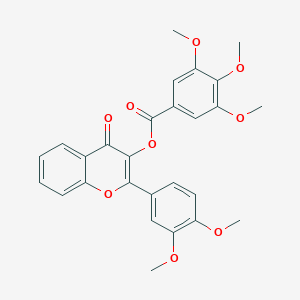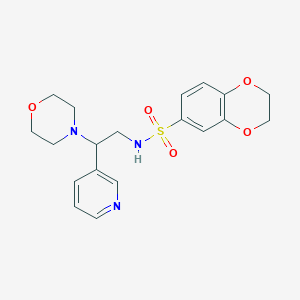![molecular formula C18H18N2OS2 B254097 N-(2-ETHYLPHENYL)-2-[2-METHYL-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]ACETAMIDE](/img/structure/B254097.png)
N-(2-ETHYLPHENYL)-2-[2-METHYL-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]ACETAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-ETHYLPHENYL)-2-[2-METHYL-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]ACETAMIDE: is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by its unique structure, which includes an ethylphenyl group, a thienyl group, and a thiazole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ETHYLPHENYL)-2-[2-METHYL-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]ACETAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Thiazole Ring: The thiazole ring is synthesized by reacting a thioamide with α-haloketone under acidic conditions.
Introduction of Thienyl Group: The thienyl group is introduced through a coupling reaction with a suitable thienyl halide.
Attachment of Ethylphenyl Group: The ethylphenyl group is attached via a Friedel-Crafts acylation reaction using ethylbenzene and an acyl chloride.
Final Assembly: The final compound is assembled by reacting the intermediate products under controlled conditions, often involving a base-catalyzed condensation reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions:
Oxidation: N-(2-ETHYLPHENYL)-2-[2-METHYL-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]ACETAMIDE can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, alcohols), often in the presence of catalysts.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a bioactive molecule with antimicrobial or antifungal properties.
Medicine:
- Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry:
- Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of N-(2-ETHYLPHENYL)-2-[2-METHYL-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
- N-(2-ETHYLPHENYL)-2-[2-METHYL-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]ACETAMIDE
- 4-Methoxyphenethylamine
- 2-(4-Methoxyphenyl)ethylamine
Comparison:
- Structural Differences: While all these compounds share some structural similarities, such as the presence of aromatic rings, they differ in the specific functional groups and their positions.
- Unique Properties: this compound is unique due to its combination of thiazole and thienyl groups, which confer distinct chemical and biological properties.
- Applications: The unique structure of this compound makes it suitable for specific applications that may not be achievable with other similar compounds.
属性
分子式 |
C18H18N2OS2 |
|---|---|
分子量 |
342.5 g/mol |
IUPAC 名称 |
N-(2-ethylphenyl)-2-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)acetamide |
InChI |
InChI=1S/C18H18N2OS2/c1-3-13-7-4-5-8-14(13)20-17(21)11-16-18(19-12(2)23-16)15-9-6-10-22-15/h4-10H,3,11H2,1-2H3,(H,20,21) |
InChI 键 |
HWBXQONYSSRWFL-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1NC(=O)CC2=C(N=C(S2)C)C3=CC=CS3 |
规范 SMILES |
CCC1=CC=CC=C1NC(=O)CC2=C(N=C(S2)C)C3=CC=CS3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B254015.png)
![N,1,4-trimethyl-2-[2-(methylamino)-2-oxoethyl]pyrrole-3-carboxamide](/img/structure/B254016.png)

![6-[(2-chlorobenzyl)oxy]-2-(2-furyl)-4H-chromen-4-one](/img/structure/B254021.png)
![N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B254022.png)
![N-(4-chloro-2-methylphenyl)-4-[2-(2,5-dimethoxyanilino)-2-oxoethoxy]benzamide](/img/structure/B254023.png)
![4-[2-(2,5-dimethoxyanilino)-2-oxoethoxy]-N-(2-methylphenyl)benzamide](/img/structure/B254025.png)
![5-ethyl-2'-phenyl-1',10b'-dihydrospiro[indole-3,5'-pyrazolo[1,5-c][1,3]benzoxazin]-2(1H)-one](/img/structure/B254026.png)


![3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(quinolin-8-yl)benzamide](/img/structure/B254035.png)
![7-[3-Methoxy-4-(pentyloxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B254042.png)
![6-Isobutoxy-2-methyl-3-[(4-methyl-1-piperidinyl)methyl]-4-quinolinol](/img/structure/B254043.png)
